5-Fluorocytidine

Catalog No.
S702603
CAS No.
2341-22-2
M.F
C9H12FN3O5
M. Wt
261.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorocytidine

Researchers studying RNA epigenetics face challenges with analog specificity. 5-Fluorocytidine solves this:

  • Bypasses salvage pathway: directly phosphorylated by cellular kinases, ensuring efficient RNA incorporation.
  • Covalent warhead: inhibits RNA C5-methyltransferases (NSUN2, DUS3L) with 3-4× enrichment in RNABPP.
  • Avoids DNA cross-talk: unlike 5-fluoro-2'-deoxycytidine, it targets RNA methyltransferases exclusively.
  • Strict handling: neutral pH required to prevent deamination to 5-fluorouridine.

High-purity material available for immediate global shipping.

CAS Number

2341-22-2

Product Name

5-Fluorocytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1

InChI Key

STRZQWQNZQMHQR-UAKXSSHOSA-N

Synonyms

5-fluoro-cytidine, 5-fluorocytidine, 5-fluorocytidine monohydrochloride

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F

The exact mass of the compound 5-Fluorocytidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of cytidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 1 g

5-Fluorocytidine is a fluorinated pyrimidine ribonucleoside that serves as a critical mechanism-based probe and precursor in RNA epigenetics and antiviral research [1]. Unlike its free-base counterpart, it is directly phosphorylated by cellular kinases, bypassing the initial ribosylation steps of the pyrimidine salvage pathway [1]. As an isosteric analog of cytidine, it is efficiently incorporated into cellular RNA, where it functions as a covalent inhibitor of RNA C5-methyltransferases (such as NSUN2) and dihydrouridine synthases [1]. Its procurement is primarily driven by its utility as a chemical warhead for RNA-protein crosslinking and as a highly specific modulator of RNA metabolism, distinct from DNA-directed analogs [2].

Research Fit

RNA precursor maturation probe with mild translational impact
Enantiomer-dependent antiviral screening (HBV replication models)
Cytidine deaminase substrate for enzyme-prodrug study systems

Substituting 5-Fluorocytidine with closely related analogs fundamentally alters the molecular target and experimental outcome. Utilizing the nucleobase 5-Fluorocytosine (5-FC) in vitro often fails because it requires complex salvage pathway metabolism to become active, whereas 5-Fluorocytidine is directly accessible to kinases [1]. More critically, substituting with 5-Fluoro-2'-deoxycytidine (FdCyd) shifts the incorporation entirely from RNA to DNA, changing the inhibitory target from RNA methyltransferases to DNA methyltransferases (DNMTs)[1]. Furthermore, failure to account for 5-Fluorocytidine's specific alkaline sensitivity during handling leads to rapid deamination into 5-fluorouridine, compromising assay reproducibility and structural integrity [2].

Substitution Risk

Enzyme specificity Cytidine deaminase substrate activity alters intracellular activation; not interchangeable with non-substrate analogs.
Sugar configuration Ribo- vs deoxyribo- form changes RNA incorporation and primary cell cytotoxicity profiles; direct substitution may shift model response.
Enantiomer identity β-D and β-L enantiomers produce distinct antiviral assay response and pharmacokinetic profiles; configuration must match study endpoint.

Target Specificity: RNA vs. DNA Methyltransferase Inhibition

The structural presence of the 2'-hydroxyl group dictates the macromolecular targeting of the fluorinated pyrimidine. 5-Fluorocytidine is incorporated into RNA, where it forms stable covalent adducts with RNA m5C methyltransferases such as NSUN2 [1]. In contrast, the deoxy analog, 5-Fluoro-2'-deoxycytidine, incorporates into DNA and strictly targets DNA methyltransferases (DNMTs) [1]. Procurement of the exact ribose form is absolute for RNA-directed profiling.

Evidence DimensionMacromolecular incorporation and enzyme target
Target Compound DataTargets RNA and inhibits RNA C5-methyltransferases (e.g., NSUN2).
Comparator Or Baseline5-Fluoro-2'-deoxycytidine targets DNA and inhibits DNA methyltransferases (DNMTs).
Quantified DifferenceComplete shift in target class (RNA vs. DNA epigenetics).
ConditionsIn vitro cellular incorporation and crosslinking assays.

Buyers targeting RNA modifications must procure the ribonucleoside, as the deoxy-analog will misdirect the inhibition to DNA pathways.

Cytotoxicity vs 2′-deoxy analog
Head-to-head
Greater primary cell toxicity 2′-Deoxy analog: less toxic
Primary cell cytotoxicity profile differs; ribo-form may increase toxicity in certain models.
Qualitative in vitro human primary cell assay

Mechanism-Based Enrichment Yield in RNA-Protein Profiling

As a mechanism-based chemical warhead, 5-Fluorocytidine significantly enhances the recovery of RNA-modifying enzymes in RNA-mediated activity-based protein profiling (RNABPP). When cells are metabolically labeled with 10 µM 5-Fluorocytidine, the recovery of covalent RNA-protein complexes (such as NSUN2 and DUS3L) is enriched 3- to 4-fold compared to non-treated controls following aqueous-organic extraction [1].

Evidence DimensionProtein recovery yield in crosslinking assays
Target Compound Data3- to 4-fold enrichment of NSUN2/DUS3L protein.
Comparator Or BaselineNon-treated control samples (baseline).
Quantified Difference300-400% increase in captured RNA-modifying enzymes.
Conditions10 µM metabolic labeling for 16 hours followed by RNABPP phase separation.

This quantitative enrichment makes 5-Fluorocytidine the preferred procurement choice for researchers designing high-yield interactome capture workflows.

Enantiomer pharmacokinetics
Context-dependent
β-L half-life 3.6× longer (12.9 h vs 3.6 h)
Configuration-dependent systemic exposure may influence dosing-model interpretation.
Cross-study comparison in rhesus monkeys

Alkaline Stability and Formulation Constraints

The handling and extraction protocols for 5-Fluorocytidine must be strictly controlled due to its susceptibility to deamination under alkaline conditions. In 0.3 M KOH at 37°C, 5-Fluorocytidine converts to 5-fluorouridine following pseudo-first-order kinetics with a half-life of exactly 10 hours[1]. This instability requires that downstream RNA hydrolysis or extraction be performed under neutral or acidic conditions to prevent artifactual data [1].

Evidence DimensionChemical half-life (deamination)
Target Compound Data10 hours (conversion to 5-fluorouridine).
Comparator Or BaselineNeutral or physiological conditions (stable).
Quantified DifferenceRapid degradation in alkali vs. stability in neutral buffers.
Conditions0.3 M KOH at 37°C.

Buyers and process engineers must adjust formulation and RNA extraction protocols to avoid artifactual conversion to 5-fluorouridine.

Protein synthesis inhibition
Head-to-head
Slight inhibition 5-Azacytidine: ~75% inhibition
Milder translational perturbation supports RNA processing studies without severe arrest.
Novikoff hepatoma cells, equimolar conditions
Anti-HBV assay response
Head-to-head
β-L EC50 0.002–0.004 μM (12–25× lower than β-D)
Enantiomer-specific assay sensitivity; β-L-configuration shows lower EC50 in HBV replication model.
In vitro HBV replication assay
Cytidine deaminase kinetics
Reported
Vmax > cytidine; Ki 100–400 nM
Dual substrate/inhibitor role informs enzyme-prodrug system design.
Human and mouse enzyme preparations; weaker inhibitor than tetrahydrouridine

RNA-Mediated Activity-Based Protein Profiling (RNABPP)

Due to its ability to form stable covalent adducts with RNA C5-methyltransferases and dihydrouridine synthases, 5-Fluorocytidine is a highly effective chemical warhead for RNABPP workflows [1]. It enables the 3- to 4-fold enrichment of enzymes like NSUN2 and DUS3L, making it essential for proteomics and transcriptomics labs mapping RNA modifications[1].

Epigenetic Modulator Screening for RNA Methylation

Because it specifically incorporates into RNA rather than DNA, 5-Fluorocytidine is used as a highly selective inhibitor in assays targeting RNA epigenetics [1]. It is the standard for differentiating RNA-driven oncogenic pathways from DNA-driven ones, where 5-Fluoro-2'-deoxycytidine would be required instead [1].

Synthesis and Extraction of Modified RNA Oligonucleotides

5-Fluorocytidine is utilized as a precursor for synthesizing fluorinated RNA oligonucleotides. However, its procurement for this application requires strict adherence to neutral or mildly acidic deprotection and handling protocols, given its 10-hour deamination half-life in strong alkali, to prevent unintended conversion to 5-fluorouridine during extraction [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
RNA metabolism & ribosomal processing
Differential protein synthesis inhibition
Ribosomal RNA maturation endpoints without translational arrest
Antiviral screening (HBV replication)
Enantiomer-specific anti-HBV assay response
EC50 and β-L vs β-D configuration comparison
CNS penetration & PK modeling
Blood-brain barrier penetration profile
CSF/plasma concentration ratio and renal clearance
Cytidine deaminase enzyme-prodrug systems
Substrate/inhibitor dual functionality
Deaminase-dependent activation and inhibition kinetics

XLogP3

-2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

261.07609865 Da

Monoisotopic Mass

261.07609865 Da

Heavy Atom Count

18

UNII

VOR4X0D7WR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2341-22-2

Wikipedia

5-fluorocytidine

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